molecular formula C8H6BrNO2 B14219915 Benzonitrile, 2-bromo-6-methoxy-, N-oxide CAS No. 579488-90-7

Benzonitrile, 2-bromo-6-methoxy-, N-oxide

Cat. No.: B14219915
CAS No.: 579488-90-7
M. Wt: 228.04 g/mol
InChI Key: DJOJVMLQPYJTMN-UHFFFAOYSA-N
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Description

Benzonitrile, 2-bromo-6-methoxy-, N-oxide is a chemical compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and an N-oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-bromo-6-methoxy-, N-oxide typically involves the nitration of 2-bromo-6-methoxybenzonitrile followed by oxidation. One common method is to start with 2-bromo-6-methoxybenzonitrile and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-bromo-6-methoxy-4-nitrobenzonitrile is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-bromo-6-methoxy-, N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include more highly oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted benzonitrile derivatives with various functional groups.

Scientific Research Applications

Benzonitrile, 2-bromo-6-methoxy-, N-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-bromo-6-methoxy-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the oxidation state of the target molecules. This can lead to changes in the activity of enzymes or the binding affinity of receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 2-bromo-: Similar structure but lacks the methoxy and N-oxide groups.

    Benzonitrile, 2-methoxy-: Lacks the bromine and N-oxide groups.

    Benzonitrile, 2-bromo-6-methoxy-4-nitro-: Contains a nitro group instead of the N-oxide group.

Uniqueness

Benzonitrile, 2-bromo-6-methoxy-, N-oxide is unique due to the presence of both the methoxy and N-oxide groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

579488-90-7

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-bromo-6-methoxybenzonitrile oxide

InChI

InChI=1S/C8H6BrNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4H,1H3

InChI Key

DJOJVMLQPYJTMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)C#[N+][O-]

Origin of Product

United States

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